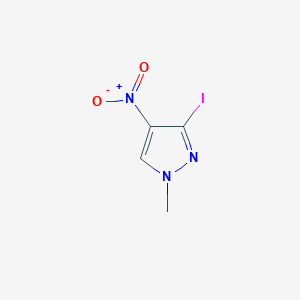![molecular formula C13H10FN3O2S2 B2615921 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B2615921.png)
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester
Übersicht
Beschreibung
WAY-331463 ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und möglichen Anwendungen in der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Diese Verbindung gehört zu einer Klasse von Molekülen, die für ihre biologische Aktivität bekannt sind und auf ihre potenziellen therapeutischen Wirkungen untersucht wurden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WAY-331463 umfasst mehrere Schritte, die jeweils spezifische Bedingungen erfordern, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Der Prozess beginnt typischerweise mit der Herstellung von Zwischenprodukten, die dann verschiedenen chemischen Reaktionen unterzogen werden, um das Endprodukt zu bilden. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören organische Lösungsmittel, Katalysatoren und spezifische Reaktanten, die die Bildung der gewünschten chemischen Bindungen ermöglichen.
Industrielle Produktionsmethoden
In einem industriellen Umfeld würde die Produktion von WAY-331463 die Hochskalierung der Labor-Synthesemethoden beinhalten, um größere Mengen der Verbindung zu produzieren. Dies erfordert oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu verbessern, sowie die Implementierung effizienter Reinigungsverfahren, um das Endprodukt zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
WAY-331463 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung, was oft zur Bildung neuer funktioneller Gruppen führt.
Reduktion: Im Gegensatz zur Oxidation beinhalten Reduktionsreaktionen die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu Veränderungen in der Struktur der Verbindung führt.
Substitution: Bei diesen Reaktionen wird eine funktionelle Gruppe in der Verbindung durch eine andere ersetzt, oft durch die Verwendung spezifischer Reagenzien und Katalysatoren.
Gängige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in den Reaktionen mit WAY-331463 verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, die Substitutionsreaktionen ermöglichen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um optimale Ergebnisse zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von WAY-331463 gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Bedingungen ab. Beispielsweise können Oxidationsreaktionen Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen erzeugen, während Reduktionsreaktionen zur Bildung einfacherer Moleküle mit weniger Sauerstoffatomen führen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden.
Biologie: Untersuchung seiner Auswirkungen auf biologische Systeme und sein Potenzial als Werkzeug zur Erforschung zellulärer Prozesse.
Medizin: Erforschung seines therapeutischen Potenzials zur Behandlung verschiedener Krankheiten, einschließlich seiner Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Mechanismus, durch den WAY-331463 seine Wirkungen ausübt, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in Zellen. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen und Signalwegen führen, was letztendlich zu den beobachteten biologischen Wirkungen der Verbindung führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und den Bedingungen ab, unter denen die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-331463 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.
Substitution: In these reactions, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving WAY-331463 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products
The major products formed from the reactions of WAY-331463 depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler molecules with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating its effects on biological systems and its potential as a tool for probing cellular processes.
Medicine: Exploring its therapeutic potential for treating various diseases, including its ability to interact with specific molecular targets.
Industry: Potential applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which WAY-331463 exerts its effects involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
WAY-331463 kann mit anderen ähnlichen Verbindungen hinsichtlich seiner Struktur, Reaktivität und potenziellen Anwendungen verglichen werden. Einige ähnliche Verbindungen sind:
WAY-151693: Eine weitere Verbindung mit ähnlicher biologischer Aktivität und potenziellen therapeutischen Anwendungen.
WAY-100635: Bekannt für seine Verwendung bei der Untersuchung von Serotoninrezeptoren und sein Potenzial als Therapeutikum.
Die Einzigartigkeit von WAY-331463 liegt in seiner spezifischen chemischen Struktur und der besonderen Reihe von Reaktionen, die es durchläuft, was es von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
IUPAC Name |
ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S2/c1-2-19-11(18)9-6-20-12(16-9)17-13-15-8-4-3-7(14)5-10(8)21-13/h3-6H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBXBZLBKMJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole](/img/structure/B2615838.png)



![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)




![5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)

![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)

